N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a cyclopropyl ring, and an isoquinoline carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoquinoline ring, introduction of the cyclopropyl group, and the attachment of the acetylamino phenyl group. Common reagents used in these reactions include cyclopropyl bromide, acetyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The acetylamino and cyclopropyl groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer effects.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may play a role in binding to active sites, while the cyclopropyl and isoquinoline moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and compounds with acetylamino or cyclopropyl groups. Examples include:
- N-[3-(acetylamino)phenyl]-2-chloroacetamide
- N-[3-(acetylamino)phenyl]-2-cyclopropylacetamide
Uniqueness
N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-cyclopropyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-13(25)22-14-5-4-6-15(11-14)23-20(26)19-12-24(16-9-10-16)21(27)18-8-3-2-7-17(18)19/h2-8,11-12,16H,9-10H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
NEFANWKCQOFZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4 |
Origin of Product |
United States |
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